1,4-Bis(trimethoxysilyl)benzene

Catalog No.
S3357268
CAS No.
90162-40-6
M.F
C12H22O6Si2
M. Wt
318.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(trimethoxysilyl)benzene

CAS Number

90162-40-6

Product Name

1,4-Bis(trimethoxysilyl)benzene

IUPAC Name

trimethoxy-(4-trimethoxysilylphenyl)silane

Molecular Formula

C12H22O6Si2

Molecular Weight

318.47 g/mol

InChI

InChI=1S/C12H22O6Si2/c1-13-19(14-2,15-3)11-7-9-12(10-8-11)20(16-4,17-5)18-6/h7-10H,1-6H3

InChI Key

YIRZROVNUPFFNZ-UHFFFAOYSA-N

SMILES

CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(OC)OC

Canonical SMILES

CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(OC)OC

Self-Assembly & Contact Printing

Preparation of Silica Aerogels

Synthesis of Periodic Mesoporous Organosilicas (PMOs)

Quantitative NMR (qNMR) Spectroscopy

Silicon Carbide Coating

Pd-Catalyzed Cross-Coupling Reactions

Quantitative NMR (qNMR) Spectroscopy

1,4-Bis(trimethoxysilyl)benzene is a silane compound characterized by its two trimethoxysilyl groups attached to a benzene ring at the para positions. Its molecular formula is C12H22O6Si2\text{C}_{12}\text{H}_{22}\text{O}_6\text{Si}_2 and it has a molecular weight of approximately 318.47 g/mol. This compound is notable for its ability to form siloxane bonds with various substrates, making it useful in a variety of applications, particularly in the fields of materials science and surface chemistry.

Due to its reactive silane groups:

  • Hydrolysis: In the presence of moisture, the trimethoxysilyl groups can hydrolyze to form silanol groups, which can further condense to form siloxane linkages.
  • Condensation Reactions: The silanol groups formed after hydrolysis can react with other silanol groups or with hydroxylated surfaces, leading to the formation of cross-linked networks.
  • Cross-Coupling Reactions: As a silicon-based nucleophile, it can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex organic structures .

1,4-Bis(trimethoxysilyl)benzene can be synthesized through various methods:

  • Direct Synthesis: One common method involves the reaction of 1,4-dibromobenzene with trimethoxysilane in the presence of a catalyst. This method allows for the introduction of the trimethoxysilyl groups directly onto the benzene ring.
  • Sol-Gel Process: Another approach is using sol-gel techniques where the compound is formed from precursor solutions that undergo hydrolysis and condensation processes to create silicate networks containing the desired organic functionalities .

1,4-Bis(trimethoxysilyl)benzene has several important applications:

  • Adhesion Promoters: It is used as a coupling agent in composites and coatings to enhance adhesion between organic and inorganic materials.
  • Surface Modifications: The compound can modify surfaces to improve hydrophobicity or other surface properties, making it valuable in coatings for electronics and construction materials.
  • Biomedical

Interaction studies involving 1,4-bis(trimethoxysilyl)benzene primarily focus on its bonding capabilities with various substrates. Research indicates that this compound can effectively bond with silica and other oxide surfaces, enhancing mechanical properties and durability in composite materials. Further studies are necessary to explore its interactions at the molecular level with biological tissues and other organic materials.

1,4-Bis(trimethoxysilyl)benzene shares structural similarities with other silane compounds but exhibits unique properties due to its specific functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
1,4-Bis(triethoxysilyl)benzeneC18H34O6Si2\text{C}_{18}\text{H}_{34}\text{O}_6\text{Si}_2402.64 g/molContains triethoxysilyl groups; used in silica formation .
Bis(trimethoxysilylethyl)benzeneC16H30O6Si2\text{C}_{16}\text{H}_{30}\text{O}_6\text{Si}_2374.58 g/molForms high refractive index coatings; absorbs organics .
1,3-Bis(trimethoxysilyl)benzeneC12H22O6Si2\text{C}_{12}\text{H}_{22}\text{O}_6\text{Si}_2SimilarDifferent substitution pattern; used in similar applications.

Uniqueness

The uniqueness of 1,4-bis(trimethoxysilyl)benzene lies in its symmetrical structure and specific reactivity profile due to the para positioning of its trimethoxysilyl groups. This configuration enhances its effectiveness as a coupling agent and allows for versatile applications across various industries.

Dates

Modify: 2023-08-19

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